![molecular formula C10H9NO4 B13960227 3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid CAS No. 747373-18-8](/img/structure/B13960227.png)
3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions The furan ring can be formed via cyclization reactions involving suitable reagents and catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts and esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted furopyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ethoxy and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a similar structure but lacks the furan ring and ethoxy group.
Nicotinic acid:
Isonicotinic acid: A pyridinecarboxylic acid with the carboxylic acid group in a different position.
Uniqueness
3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid is unique due to its fused furan-pyridine ring system and the presence of both ethoxy and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
747373-18-8 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
3-ethoxyfuro[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-14-8-7-6(4-3-5-11-7)15-9(8)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
JXHKMZRGDKXIGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(OC2=C1N=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


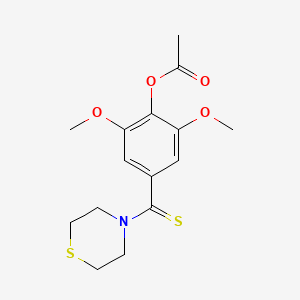

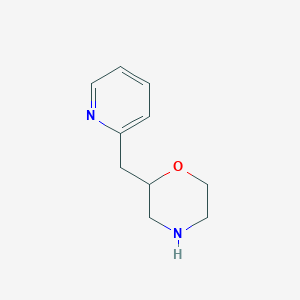
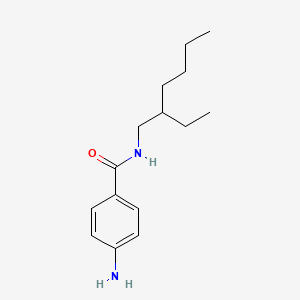
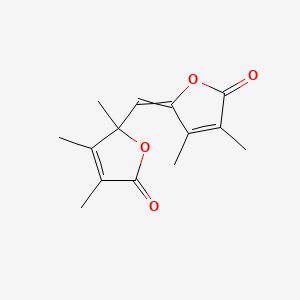
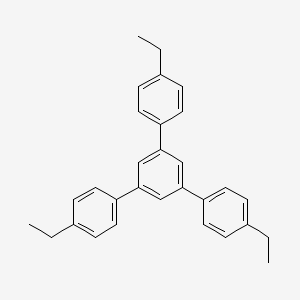

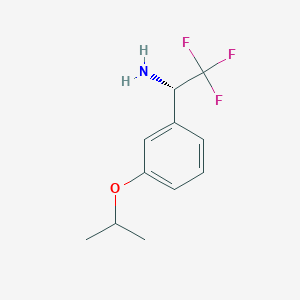
![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)

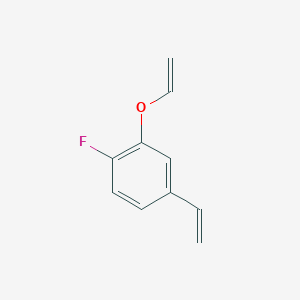
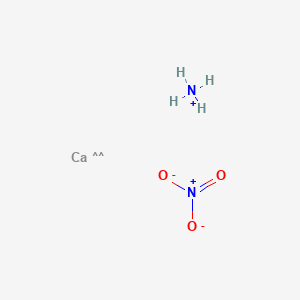

![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
